molecular formula C13H11NO3 B3044343 3-(3-Methoxyphenyl)isonicotinic acid CAS No. 100004-80-6

3-(3-Methoxyphenyl)isonicotinic acid

Cat. No.: B3044343
CAS No.: 100004-80-6
M. Wt: 229.23 g/mol
InChI Key: HPLROODMIKZKDI-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It features a methoxyphenyl group attached to the isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative of 3-methoxyphenyl and an isonicotinic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.

Major Products

    Oxidation: 3-(3-Hydroxyphenyl)isonicotinic acid.

    Reduction: 3-(3-Methoxyphenyl)isonicotinol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Methoxyphenyl)isonicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A simpler analog with a carboxylic acid group at the 4-position of the pyridine ring.

    Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.

    Picolinic acid: Another isomer with the carboxylic acid group at the 2-position.

Uniqueness

3-(3-Methoxyphenyl)isonicotinic acid is unique due to the presence of the methoxyphenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological systems .

Properties

IUPAC Name

3-(3-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-10-4-2-3-9(7-10)12-8-14-6-5-11(12)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLROODMIKZKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540643
Record name 3-(3-Methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100004-80-6
Record name 3-(3-Methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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